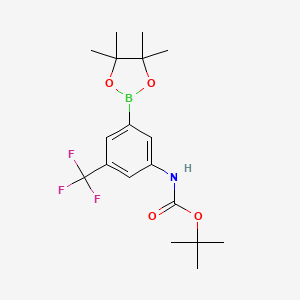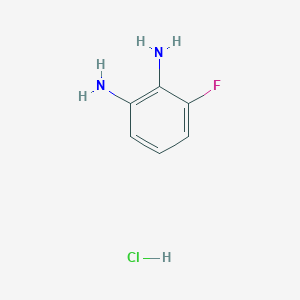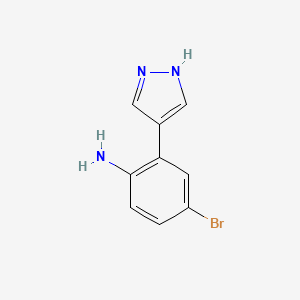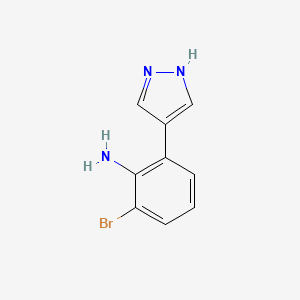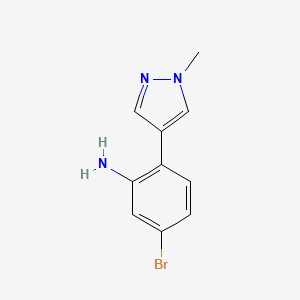
3-Bromo-2-(1-methylpyrazol-4-YL)aniline
描述
3-Bromo-2-(1-methylpyrazol-4-yl)aniline is an organic compound that belongs to the class of anilines and pyrazoles It is characterized by the presence of a bromine atom at the third position of the benzene ring and a 1-methylpyrazol-4-yl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(1-methylpyrazol-4-yl)aniline typically involves the following steps:
Formation of 1-methylpyrazole: This can be synthesized from appropriate starting materials such as hydrazine and acetylacetone through cyclization reactions.
Coupling Reaction: The final step involves coupling the brominated aniline with 1-methylpyrazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
3-Bromo-2-(1-methylpyrazol-4-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
3-Bromo-2-(1-methylpyrazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-Bromo-2-(1-methylpyrazol-4-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins.
相似化合物的比较
Similar Compounds
2-Bromoaniline: Similar structure but lacks the pyrazole group.
4-Bromo-2-(1-methylpyrazol-4-yl)aniline: Similar but with the bromine atom at a different position.
3-Chloro-2-(1-methylpyrazol-4-yl)aniline: Similar but with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-2-(1-methylpyrazol-4-yl)aniline is unique due to the specific positioning of the bromine and pyrazole groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications .
属性
IUPAC Name |
3-bromo-2-(1-methylpyrazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-6-7(5-13-14)10-8(11)3-2-4-9(10)12/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFCUBZHHMLINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=C2Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230613 | |
| Record name | Benzenamine, 3-bromo-2-(1-methyl-1H-pyrazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820703-72-7 | |
| Record name | Benzenamine, 3-bromo-2-(1-methyl-1H-pyrazol-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820703-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-bromo-2-(1-methyl-1H-pyrazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-{[(tert-Butoxy)carbonyl]amino}-2,4-difluorophenyl)boronic acid](/img/structure/B8006152.png)
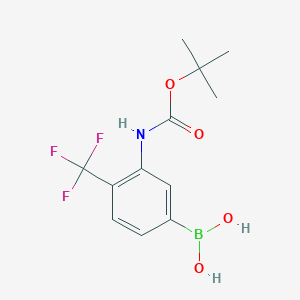
![[5-Fluoro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid](/img/structure/B8006158.png)
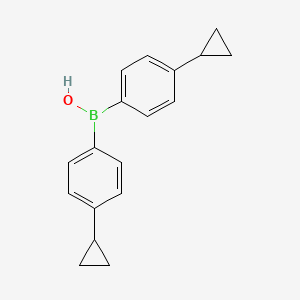
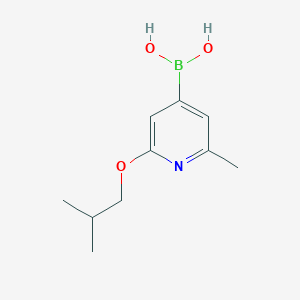
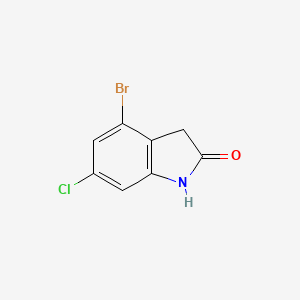

![[5-Chloro-2-(trifluoromethyl)pyridin-4-yl]boronic acid](/img/structure/B8006194.png)
